molecular formula C22H25FN4O3 B2944036 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 894039-17-9

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B2944036
CAS RN: 894039-17-9
M. Wt: 412.465
InChI Key: JCAPUOFRIXJSND-UHFFFAOYSA-N
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Description

The compound “N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains fluorophenyl and methoxyphenyl groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established . The target compound was synthesized from the commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by techniques such as 1H NMR and MS spectrum . The presence of fluorophenyl, methoxyphenyl, pyrrolidine, and piperazine groups in the molecule can be identified by these techniques .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in the molecule. The pyrrolidine and piperazine rings, as well as the fluorophenyl and methoxyphenyl groups, can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorophenyl group could influence the compound’s reactivity and polarity .

Scientific Research Applications

PET Imaging of Serotonin Receptors

One of the notable applications of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide is in PET imaging, particularly for studying serotonin 1A receptors. Research has compared its effectiveness with other compounds for quantifying these receptors in human subjects. The studies involve using dynamic PET images and analyzing regional time-activity curves in various brain regions. Such imaging is crucial for understanding the role of serotonin receptors in different neurological conditions (Choi et al., 2015).

Advancements in Kinase Inhibitors

The compound has also been studied in the context of kinase inhibitors. Research focused on the discovery of potent and selective Met kinase inhibitors, highlighting the compound's efficacy and potential in clinical trials. These inhibitors play a significant role in the treatment of various types of cancers, such as gastric carcinoma (Schroeder et al., 2009).

Exploration in Neuropsychiatric Disorders

Further research has explored the use of analogous compounds in the quantification of 5-HT1A receptors in neuropsychiatric disorders. This involves the preparation and testing of derivatives for their affinity and selectivity toward these receptors, providing insights into potential treatments for conditions like depression and anxiety (García et al., 2014).

Alzheimer's Disease Research

Another application is in the study of Alzheimer's disease. Using selective molecular imaging probes, researchers have quantified 5-HT1A receptor densities in the brains of Alzheimer's patients. This research is vital for understanding the neurobiological changes in Alzheimer's and developing targeted therapies (Kepe et al., 2006).

Serotonergic Neurotransmission Studies

Studies have also focused on serotonergic neurotransmission, with compounds like [18F]p-MPPF (a derivative) being used in PET imaging. This research provides valuable information on the functioning of serotonin receptors in various brain conditions (Plenevaux et al., 2000).

Defluorination Inhibition in PET Radioligands

Further research has explored the inhibition of defluorination in PET radioligands, which is crucial for enhancing the accuracy and effectiveness of PET imaging. This area of study is significant for improving imaging techniques in various neurological and psychiatric disorders (Ryu et al., 2007).

properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3/c1-30-20-5-3-2-4-19(20)25-10-12-26(13-11-25)22(29)24-17-14-21(28)27(15-17)18-8-6-16(23)7-9-18/h2-9,17H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAPUOFRIXJSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide

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